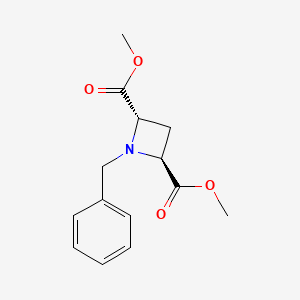
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate
描述
化学反应分析
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate is used in a wide range of scientific research applications. It is valuable in organic synthesis, pharmaceutical development, and other areas of chemistry due to its unique structural properties and reactivity. The compound’s versatility makes it a useful tool for researchers in various fields.
作用机制
The mechanism of action of trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, the compound’s effects are likely mediated through its interactions with specific enzymes or receptors .
相似化合物的比较
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate can be compared with other similar compounds, such as trans-1-Benzyl-Azetidine-2,4-Dicarboxylic Acid Dimethyl Ester . These compounds share similar structural features but may differ in their reactivity and applications . The uniqueness of this compound lies in its specific structural properties and reactivity, which make it valuable for various scientific research applications.
生物活性
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate (CAS No. 121049-91-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a bicyclic structure with two carboxylate groups and a benzyl substituent. The key structural formula is:
This compound is characterized by the presence of two ester functional groups, which may influence its reactivity and biological interactions.
The biological activity of this compound may be attributed to its ability to interact with cellular targets, potentially influencing pathways related to cell proliferation and apoptosis. Although specific mechanisms for this compound are still under investigation, similar compounds have shown activity through:
- Inhibition of DNA synthesis : Compounds with dicarboxylate moieties often exhibit cytotoxic effects by interfering with DNA replication.
- Modulation of signaling pathways : Potential interactions with signaling molecules involved in cancer progression.
Anticancer Activity
A significant area of research involves the anticancer properties of this compound. In vitro studies have shown promising results against various cancer cell lines:
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
Research has highlighted several case studies where this compound was tested for its biological effects:
- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells through activation of caspase pathways.
- MCF-7 Cell Line : Another investigation revealed that the compound inhibited proliferation in MCF-7 cells by inducing cell cycle arrest at the G1 phase.
Toxicity Profile
While this compound shows promising anticancer activity, its toxicity profile needs thorough evaluation. Preliminary assessments indicate moderate toxicity levels in normal cell lines:
| Cell Type | Toxicity Level |
|---|---|
| BALB/3T3 (fibroblast) | Moderate |
| HEK293 (kidney) | Low |
Further studies are required to elucidate the safety margins and therapeutic index of this compound.
属性
IUPAC Name |
dimethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVYCMOVXNWAM-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















